2-[(2R)-butan-2-yl]aniline
Description
2-[(2R)-Butan-2-yl]aniline is a chiral aromatic amine featuring a benzylic quaternary stereocenter. Its structure consists of an aniline moiety (C₆H₅NH₂) substituted at the 2-position with a (2R)-configured butan-2-yl group. This stereochemical arrangement imparts unique physicochemical properties, such as enantioselective reactivity and distinct intermolecular interactions, which are critical in catalysis, materials science, and pharmaceutical intermediates .
Properties
CAS No. |
196805-87-5 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-[(2R)-butan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 |
InChI Key |
XAGPXEVNCJHXCL-MRVPVSSYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1N |
Isomeric SMILES |
CC[C@@H](C)C1=CC=CC=C1N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1N |
Synonyms |
Benzenamine, 2-(1-methylpropyl)-, (R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Stereochemical Effects
2-(Butan-2-yl)aniline vs. 4-Substituted Anilines
- 2-(Butan-2-yl)aniline (target compound): The 2-substitution creates steric hindrance near the amine group, reducing nucleophilicity compared to 4-substituted analogs. This spatial arrangement also enhances chiral recognition in asymmetric synthesis .
- 4-(Butan-2-yl)aniline: The para-substitution minimizes steric effects, increasing amine reactivity. However, enantiomeric control is less pronounced due to reduced steric differentiation .
Enantiomeric Pairs : (2R)- vs. (2S)-Butan-2-yl Derivatives**
- Optical Activity : The (2R)-enantiomer exhibits a specific optical rotation ([α]D²⁴), as confirmed by chiral SFC analysis, whereas the (2S)-enantiomer shows the opposite rotation. This distinction is critical in enantioselective catalysis .
- Synthesis Efficiency : High ee (96%) is achievable for (2R)-isomers using enantiopure starting materials, whereas racemic mixtures (e.g., EFETOV-2 in ) are less selective in applications like pheromone synthesis .
Functional Group Variations
2-(1-Butenyl)aniline (CAS 7137-92-0)
- Structure : Features a vinyl group instead of a branched alkyl chain.
- Reactivity : The double bond enables conjugation with the aromatic ring, lowering the amine’s basicity (pKa ~4.5) compared to 2-[(2R)-butan-2-yl]aniline (pKa ~5.2).
- Applications : Primarily used in polymer chemistry and as a ligand in coordination complexes .
2-Nitroaniline (CAS 88-74-4)
- Electron-Withdrawing Effects : The nitro group reduces electron density on the aromatic ring, making the amine less nucleophilic.
- Physical Properties : Higher melting point (70–74°C) due to stronger intermolecular dipole interactions compared to the alkyl-substituted analog (liquid at room temperature) .
Stereochemical and Isomeric Complexes
Reaction Masses with Multiple Stereoisomers
describes a reaction mass containing five stereoisomers of butan-2-yl-substituted dioxanes. Unlike this compound, these mixtures exhibit reduced enantiomeric purity (75–85% via HPLC) and are challenging to separate, limiting their utility in precision applications .
Data Tables
Table 1: Physicochemical Properties of Selected Aniline Derivatives
Research Implications
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